Product packaging for 2-((Phenoxymethyl)sulfonyl)aniline(Cat. No.:CAS No. 2199871-36-6; 51765-51-6)

2-((Phenoxymethyl)sulfonyl)aniline

Cat. No.: B2955399
CAS No.: 2199871-36-6; 51765-51-6
M. Wt: 263.31
InChI Key: URAMVMRGMDBHNW-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry and Related Organic Compounds

The compound 2-((Phenoxymethyl)sulfonyl)aniline belongs to the class of organic compounds known as sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone of many chemically and biologically significant molecules. The sulfonamide moiety in this compound imparts specific chemical properties, such as moderate to high polarity, which influences its solubility in various solvents. cymitquimica.com

Beyond the sulfonamide group, the molecule also features an aniline (B41778) component (a benzene (B151609) ring attached to an amino group) and a phenoxy ether linkage (a phenyl group bonded to an oxygen atom which is then attached to the rest of the molecule). cymitquimica.comcymitquimica.com This combination of functional groups places it at the intersection of several important classes of organic compounds, making it a subject of interest for synthetic chemists.

Systematic Nomenclature and Structural Representation of this compound

A clear and unambiguous naming and representation of chemical compounds are crucial for scientific communication.

IUPAC Naming Conventions and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is N-(2-phenoxyphenyl)methanesulfonamide . chemspider.com However, it is also known by several synonyms in chemical literature and commercial catalogs. These include:

this compound cymitquimica.com

(2-PHENOXY)METHYLSULFONYLANILINE chemicalbook.com

2′-Phenoxymethanesulfonanilide cymitquimica.com

Methanesulfonamide, N-(2-phenoxyphenyl)- chemspider.comchemicalbook.com

The CAS Registry Number for this compound is 51765-51-6 . cymitquimica.comchemspider.comchemicalbook.combiosynth.comcato-chem.com

Molecular Formula and Bond Line Notation

The molecular formula for this compound is C13H13NO3S . cymitquimica.comchemspider.comchemicalbook.combiosynth.com This formula indicates that each molecule is composed of 13 carbon atoms, 13 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom.

The structural formula, often represented using bond-line notation, illustrates the connectivity of these atoms.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight263.31 g/mol chemicalbook.combiosynth.com
Melting Point126°C chemicalbook.comcato-chem.com
Boiling Point378.9°C biosynth.comcato-chem.com
Water Solubility176.1 mg/L at 25°C chemicalbook.com

Characterization of Key Functional Groups (Sulfonamide, Aniline, Phenoxy Ether)

The chemical behavior and reactivity of this compound are dictated by its three key functional groups:

Sulfonamide: This group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to both a carbon atom (of the methyl group) and a nitrogen atom (of the aniline moiety). The sulfonamide group is known to be a key feature in various pharmacologically active molecules. cymitquimica.com

Aniline: The aniline part of the molecule is a primary aromatic amine, consisting of an amino group (-NH2) attached to a benzene ring. The presence of the amino group makes the compound a weak base.

Phenoxy Ether: An ether group is characterized by an oxygen atom connected to two alkyl or aryl groups. cymitquimica.com In this case, a phenoxy group (a phenyl ring attached to an oxygen atom) is present. Ethers are generally unreactive, but the phenoxy group can influence the electronic properties of the molecule. cymitquimica.com

Significance as an Organic Synthetic Intermediate and Building Block

The primary significance of this compound in chemical research lies in its utility as a synthetic intermediate. Its structure allows for further chemical modifications, making it a valuable precursor for the synthesis of more complex target molecules.

Role in the Synthesis of Pharmaceutical Precursors (e.g., Nimesulide (B1678887) Intermediates)

A notable application of this compound is its role as an important intermediate in the industrial synthesis of nimesulide. google.com Nimesulide is a non-steroidal anti-inflammatory drug (NSAID). The synthesis of nimesulide often involves the use of 2-phenoxyaniline, which is a precursor to this compound. google.com The synthesis of this compound itself is typically achieved by reacting o-aminodiphenyl ether (2-phenoxyaniline) with methanesulfonyl chloride. google.com This reaction highlights the role of this compound as a key stepping stone in the production of this pharmaceutical agent. google.com It is also identified as an impurity in the synthesis of nimesulide, specifically Nimesulide impurity-B. chemicalbook.com

Versatility as a Scaffold for Novel Compound Development

The structure of this compound serves as a versatile scaffold in the development of novel compounds, particularly in the pharmaceutical industry. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental in drug discovery for exploring the structure-activity relationship (SAR) and optimizing lead compounds. nih.gov

The utility of this compound as a scaffold is exemplified by its role as a key intermediate in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). chemicalbook.comgoogle.com The synthesis involves using this compound as a foundational structure which is then chemically modified to produce the final drug molecule. google.com This demonstrates its practical application in building more complex, pharmacologically active agents.

Furthermore, the broader class of arylsulfonamides, to which this compound belongs, is recognized as a privileged scaffold in medicinal chemistry. ontosight.ainih.gov Researchers have successfully developed novel bactericidal agents against Mycobacterium tuberculosis using arylsulfonamide scaffolds. nih.gov The ability to modify the aniline and phenylsulfonyl parts of the molecule allows for the fine-tuning of its physicochemical and biological properties. ontosight.ai This adaptability makes the sulfonamide framework a valuable starting point for creating new therapeutic agents targeting a range of diseases, including inflammatory conditions and infectious diseases. cymitquimica.combiosynth.comfrontiersin.org The investigation into derivatives of scaffolds like 1,2,4-triazole (B32235) for antimicrobial and anticancer activities further highlights the importance of this development strategy in modern drug discovery. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3S B2955399 2-((Phenoxymethyl)sulfonyl)aniline CAS No. 2199871-36-6; 51765-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2199871-36-6; 51765-51-6

Molecular Formula

C13H13NO3S

Molecular Weight

263.31

IUPAC Name

2-(phenoxymethylsulfonyl)aniline

InChI

InChI=1S/C13H13NO3S/c14-12-8-4-5-9-13(12)18(15,16)10-17-11-6-2-1-3-7-11/h1-9H,10,14H2

InChI Key

URAMVMRGMDBHNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCS(=O)(=O)C2=CC=CC=C2N

solubility

not available

Origin of Product

United States

Synthetic Methodologies for 2 Phenoxymethyl Sulfonyl Aniline

Established Reaction Pathways for 2-((Phenoxymethyl)sulfonyl)aniline Synthesis

The primary and most well-documented method for synthesizing this compound involves the direct reaction of o-aminodiphenyl ether with methanesulfonyl chloride. This pathway has been explored using various solvents and conditions to optimize the production of this key intermediate.

Synthesis from o-Aminodiphenyl Ether and Methanesulfonyl Chloride

The reaction between o-aminodiphenyl ether and methanesulfonyl chloride forms the backbone of industrial synthesis for this compound, which is a significant intermediate in the production of the non-steroidal anti-inflammatory drug, nimesulide (B1678887). google.com This reaction is a sulfonation, where the amino group of o-aminodiphenyl ether is acylated by methanesulfonyl chloride.

Historically, industrial-scale synthesis of this compound has predominantly utilized pyridine (B92270) as the solvent. google.com Pyridine acts as both a solvent and a base, neutralizing the hydrochloric acid byproduct generated during the reaction. While effective, this method presents significant drawbacks. The high cost of pyridine and the environmental pollution resulting from its necessary recovery process have driven the search for more sustainable alternatives. google.com

To address the issues associated with pyridine, researchers have investigated several alternative organic solvent systems. A notable alternative is N,N-dimethylaniline. google.com A patented method describes using N,N-dimethylaniline as the solvent for the reaction between o-aminodiphenyl ether and methanesulfonyl chloride, citing advantages such as milder reaction conditions, simpler equipment, high yields, and reduced pollution. google.com

Other organic solvents have also been employed. A Chinese patent discloses the use of ethyl acetate (B1210297) or triethylamine (B128534) as reaction solvents for this synthesis, further expanding the options to move away from pyridine. google.com

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis using N,N-dimethylaniline, specific conditions have been detailed to achieve high efficiency. The reaction is typically heated to between 75-90°C for a duration of 20-26 hours. google.com Following the reaction, the mixture is poured into an acidic ice-water bath to precipitate the product, which is then filtered, washed, and recrystallized to yield this compound with a purity of up to 93.3%. google.com The stoichiometry has also been optimized, with a recommended molar ratio of o-aminodiphenyl ether to N,N-dimethylaniline between 1:1.5 and 1:3. google.com

The general principles of optimization involve systematically adjusting parameters like temperature, reaction time, and reactant ratios to find the ideal conditions. For instance, in related aniline (B41778) syntheses, yields have been shown to increase significantly with temperature adjustments until an optimal point is reached. researchgate.net

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Condition Source
Solvent N,N-Dimethylaniline google.com
Reactants o-Aminodiphenyl Ether, Methanesulfonyl Chloride google.com
Temperature 75-90 °C google.com
Time 20-26 hours google.com
Stoichiometry Molar ratio of o-aminodiphenyl ether to N,N-dimethylaniline is 1:1.5-3 google.com
Yield 93.3% google.com

Multi-Step Reaction Sequences Incorporating Sulfonyl Phenoxy Moieties

Beyond direct synthesis, this compound and related structures can be conceptualized as products of multi-step sequences where the sulfonyl phenoxy moiety is constructed and incorporated systematically. This approach is common in the synthesis of complex heterocyclic compounds. researchgate.net

For example, a multi-step synthesis for novel antimicrobial agents involved creating a [4-(methyl sulphonyl) phenoxy] acetate intermediate. researchgate.net This sequence began with 4-thioalkyl phenols, which were first reacted with ethyl chloroacetate. The resulting thioether was then oxidized to the corresponding sulfone using hydrogen peroxide in acetic acid. researchgate.net This sulfonyl phenoxy intermediate was subsequently carried through several more steps, including reaction with hydrazine (B178648) hydrate (B1144303) and cyclization, to yield the final complex products. researchgate.net This strategy of building a key structural motif first and then elaborating on it is a fundamental concept in organic synthesis. researchgate.netutdallas.edu

Innovative Approaches and Green Chemistry Considerations in Synthesis

The development of synthetic methodologies for this compound has increasingly focused on innovative and environmentally friendly approaches. The primary driver for this shift is the desire to move away from hazardous reagents and solvents like pyridine. google.com

The adoption of alternative solvents such as N,N-dimethylaniline, ethyl acetate, and triethylamine represents a significant step towards a "greener" process. google.com The method using N,N-dimethylaniline is explicitly promoted for its low pollution, simpler equipment requirements, and high yield under mild conditions, all of which are key principles of green chemistry. google.com

Broader trends in green chemistry that could be applied to aniline derivative synthesis include the use of metal-free catalysts and renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to reduce environmental impact and lower E-factors (a measure of waste produced). rsc.org Other innovative techniques in chemical synthesis, such as microwave-assisted and ultrasound-assisted reactions, are also being explored to reduce reaction times and energy consumption. researchgate.net These modern approaches highlight a continuous effort within synthetic chemistry to create more efficient, safer, and sustainable manufacturing processes.

Catalytic Strategies for Sulfonamide Formation

The development of catalytic systems for sulfonamide synthesis has been a significant area of research, aiming to improve efficiency, yield, and substrate scope under mild conditions. Various metal-based and organo-catalysts have been effectively employed for the crucial S-N bond formation.

One notable strategy involves a one-pot synthesis from unactivated carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation. princeton.edu This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in the same pot. princeton.edu This process is advantageous as it does not require the pre-functionalization of the acid or amine starting materials. princeton.edu

Palladium catalysis has also been instrumental in forming sulfonamides. For instance, a palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) can produce aryl ammonium (B1175870) sulfinates. These intermediates are then converted into a wide array of sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.org

Recent advancements have also explored the use of iron(II) chloride as a catalyst for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates under mild conditions, showcasing good functional group tolerance. organic-chemistry.org The most common and traditional method, however, often involves the use of a base like pyridine or triethylamine (TEA) to facilitate the reaction between an amine and a sulfonyl chloride. cbijournal.comekb.eg

Table 1: Comparison of Catalytic Strategies for Sulfonamide Synthesis

Catalyst/Base Reactants Solvent Key Features Reference
Copper Aromatic Carboxylic Acid, Amine, SO₂ Not specified One-pot decarboxylative halosulfonylation; avoids pre-functionalization. princeton.edu
Palladium Aryl Iodide, DABSO, Amine Not specified One-pot conversion of aryl iodides to sulfonamides via sulfinate intermediates. organic-chemistry.org
Iron(II) Chloride Nitroarene, Sodium Arylsulfinate Not specified Mild conditions, good functional group tolerance. organic-chemistry.org
Pyridine Aniline, Benzenesulfonyl Chloride Neat Pyridine High yield (90%); traditional method. cbijournal.comekb.eg
Triethylamine (TEA) Aniline, Benzenesulfonyl Chloride THF Good yield (86%); common organic base. ekb.eg

Solvent-Free or Reduced-Solvent Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free or reduced-solvent methods for sulfonamide synthesis. These approaches not only reduce environmental impact but can also lead to higher yields and shorter reaction times.

One effective strategy involves conducting the reaction on solid supports like florisil (B1214189), silica (B1680970) gel, alumina, or montmorillonite (B579905) clays. scielo.br These solid supports can exhibit catalytic activity, enhancing reaction rates and yields. For the reaction between aniline and benzenesulfonyl chloride, using florisil as a solid support under solvent-free conditions resulted in a 95% yield within one hour. scielo.br In the absence of the solid support, the reaction did not proceed. scielo.br

Microwave-assisted synthesis represents another efficient, solvent-free alternative. The reaction of p-toluenesulfonic acid with an amine, proceeding through a sulfonyl chloride intermediate, can be completed in 20 minutes under microwave irradiation at 80°C, affording the corresponding sulfonamide in high yield. ekb.eg Such methods are often more efficient than conventional procedures, offering reduced reaction times and increased product yields. scielo.br

Chemoselective neat reactions (solvent-free) have also been demonstrated for preparing various sulfonamides in high yields. cbijournal.com For example, the sulfonylation of aniline with p-toluenesulfonyl chloride is a strongly exothermic reaction that can be achieved at room temperature without a catalyst, providing a moderate yield. semanticscholar.org

Table 2: Solvent-Free and Reduced-Solvent Methods for Sulfonamide Synthesis

Method Catalyst/Support Conditions Key Advantages Reference
Solid Support Florisil Solvent-free, 1 hour High yield (95%), reduced reaction time, ease of separation. scielo.br
Microwave None specified 80°C, 20 minutes Rapid synthesis, high yield. ekb.eg
Neat Reaction None (or ZnO for less reactive amines) Room Temperature Environmentally benign, simple, economical. semanticscholar.org
CsF-Celite CsF-Celite Not specified Highly efficient catalyst system. ekb.eg

Stereoselective and Regioselective Synthetic Control

Achieving control over stereochemistry and regiochemistry is paramount when synthesizing complex, biologically active molecules. Several advanced methodologies have been developed to govern the outcome of reactions leading to sulfonamides and related cyclic structures (sultams).

Palladium(0)-catalyzed regioselective cyclizations of 2-aminotosyl sulfonamides with propargyl carbonates can deliver sultam derivatives stereoselectively. rsc.org The stereochemistry of the resulting products is often found to be trans (E-). rsc.org Similarly, palladium-catalyzed glycosylation reactions between glycals and N-tosyl functionalized amines can produce β-N-glycosyl sulfonamides with complete regioselectivity and stereoselectivity. nih.gov

Copper-catalyzed reactions have also proven valuable. The carbocupration of N-alkynylsulfonamides allows for the regio- and stereoselective formation of vinyl organometallic species, which are versatile intermediates in organic synthesis. beilstein-journals.org Furthermore, copper-catalyzed intramolecular carboamination of alkene-containing sulfonamides can produce enantiomerically enriched sultams, with ligands like (R,R)-Ph-Box being used to control the absolute stereochemistry. nih.gov

Tungsten catalysts have been employed for the highly C3-regioselective and stereospecific ring-opening of 2,3-epoxy sulfonamides with various nucleophiles, affording products in high yields and with excellent regioselectivity. acs.org These methods highlight the power of catalysis in directing the formation of specific isomers, which is crucial for medicinal chemistry applications.

Table 3: Examples of Stereoselective and Regioselective Sulfonamide Synthesis

Catalyst Reaction Type Substrates Outcome Reference
Palladium(0) Regioselective Cyclization 2-aminotosyl sulfonamides, propargyl carbonates Stereoselective formation of sultam derivatives. rsc.org
Palladium(0) Decarboxylative Allylation 3,4-O-carbonate glycal, N-tosyl amines Complete regio- and stereoselective synthesis of β-N-glycosides. nih.gov
Copper Enantioselective Carboamination Alkene-containing sulfonamides Enantiomerically enriched sultams. nih.gov
Tungsten Salts Regioselective Ring-Opening 2,3-epoxy sulfonamides, Nucleophiles Highly C3-selective and stereospecific formation of amino alcohols. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Phenoxymethyl Sulfonyl Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule, an aromatic amine, significantly influences its chemical behavior. The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring and enhancing its reactivity towards electrophiles.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This nucleophilicity is a key factor in many of its reactions. The reactivity of amines generally follows the order of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, the nucleophilicity of the amino group in 2-((Phenoxymethyl)sulfonyl)aniline can be influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups can decrease nucleophilicity. masterorganicchemistry.com

A common reaction demonstrating the nucleophilicity of the amino group is its reaction with sulfonyl chlorides. For instance, the synthesis of this compound itself can be achieved by reacting o-aminodiphenyl ether with methanesulfonyl chloride. google.com In this reaction, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The use of a base like pyridine (B92270) or N,N-dimethylaniline facilitates the reaction by neutralizing the hydrochloric acid formed as a byproduct. google.com

The nucleophilic character of the amino group is also central to multicomponent reactions, such as the Ugi reaction, where an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a complex product. acs.org While specific studies on this compound in Ugi reactions are not prevalent, the general principle highlights the importance of the amine's nucleophilicity.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.com This is due to the resonance stabilization of the intermediate carbocation (the sigma complex) formed during the substitution. byjus.comlibretexts.org Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com

However, the presence of the bulky sulfonylphenoxymethyl group at the ortho position in this compound would sterically hinder substitution at the other ortho position (position 6). Therefore, electrophilic substitution is most likely to occur at the para position (position 4) relative to the amino group.

In strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.com The anilinium ion is a deactivating group and a meta-director. byjus.comlibretexts.org This can lead to a mixture of products, including the meta-substituted isomer. byjus.com To circumvent this, the amino group is often protected, for example, by acetylation to form an acetanilide, which is less basic and still an ortho-para director. libretexts.org

Transformations Involving the Sulfonyl Group

The sulfonyl group (-SO₂-) is a key functional group that significantly influences the properties and reactivity of the molecule.

Oxidation and Reduction Pathways

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6), so it cannot be further oxidized. However, the sulfonyl group can be reduced. Catalytic reduction, for example, using reagents like hydrazine (B178648) in the presence of a palladium catalyst, can be employed to reduce nitro groups in other parts of a molecule without affecting the sulfonyl group. mdpi.com Specific reduction pathways for the sulfonyl group in this compound are not extensively documented but could potentially lead to the formation of sulfinates or sulfides under harsh reducing conditions.

Cleavage or Modification of the Sulfonyl-Nitrogen Bond

Modifications of the sulfonamide nitrogen are also possible. For example, alkylation of the sulfonamide nitrogen can occur. In the synthesis of related compounds, the sulfonamide is sometimes alkylated with reagents like ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. nih.gov

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage (C-O-C) is generally a stable functional group. Cleavage of this ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic or hydroiodic acid.

The phenoxy group can also influence the reactivity of the molecule. The synthesis of related compounds has involved the formation of the ether linkage via a Mitsunobu reaction, where an alcohol reacts with a phenol (B47542) in the presence of a phosphine (B1218219) and an azodicarboxylate. google.comacs.org Another method for forming this linkage is through nucleophilic aromatic substitution, where a phenoxide ion displaces a leaving group (like a halogen) from an aromatic ring. nih.gov

Studies on Reaction Mechanisms and Kinetic Profiles

The chemical behavior of this compound, also known as N-(2-phenoxyphenyl)methanesulfonamide, is of significant interest, particularly in the context of synthesizing more complex derivatives. Investigations into its reaction mechanisms and kinetic profiles provide a foundational understanding of its reactivity, enabling the strategic design of synthetic routes. This section delves into the proposed mechanistic pathways for its derivatization and examines how substituents influence the speed and outcome of these reactions.

Proposed Mechanistic Pathways for Derivatization Reactions

The derivatization of this compound primarily involves reactions targeting the aromatic rings or the sulfonamide nitrogen. Key transformations include electrophilic aromatic substitution, such as nitration, and reactions involving the amine group after modification of the aromatic scaffold.

One of the most studied derivatization reactions is the nitration of the aniline ring. This electrophilic aromatic substitution is a critical step in the synthesis of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, a compound more commonly known as nimesulide (B1678887). The reaction is typically carried out by treating N-(2-phenoxyphenyl)methanesulfonamide with nitric acid in an acetic acid solution. acs.org The phenoxy group and the methanesulfonamido group (-NHSO₂CH₃) are both ortho-, para-directing activators of the benzene ring to which they are attached. However, the nitration occurs selectively at the para-position relative to the activating phenoxy group and meta to the deactivating sulfonamide group.

The proposed mechanism for this nitration reaction is a classic electrophilic aromatic substitution pathway:

Formation of the Electrophile: Nitric acid reacts with the acidic solvent (acetic acid) to generate the nitronium ion (NO₂⁺), which is a potent electrophile.

Nucleophilic Attack: The π-electron system of the activated benzene ring of N-(2-phenoxyphenyl)methanesulfonamide acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C-4 position (para to the phenoxy group) due to the resonance stabilization of the resulting carbocation intermediate, also known as the sigma complex or arenium ion. The activating effect of the ortho-phenoxy group strongly directs the substitution to this position.

Deprotonation: A weak base, such as water or the acetate (B1210297) ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide.

Another important class of derivatization reactions involves the modification of substituents on the aniline ring. For instance, the nitro group of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide can be reduced to an amino group to form N-(4-amino-2-phenoxyphenyl)methanesulfonamide. scielo.br This reduction is commonly achieved using reagents like tin metal in concentrated hydrochloric acid. scielo.br

The resulting amino group is highly reactive and serves as a handle for further derivatization, such as acylation and sulfonylation. scielo.br The mechanism for these reactions involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acyl chloride or the sulfonyl sulfur of a sulfonyl chloride. The presence of a base, such as pyridine, facilitates the reaction by neutralizing the hydrochloric acid byproduct. scielo.br

Influence of Substituents on Reaction Rates and Selectivity

The nature and position of substituents on the aromatic rings of this compound and its derivatives have a profound impact on reaction rates and regioselectivity.

In the case of the nitration of N-(2-phenoxyphenyl)methanesulfonamide, the regioselectivity is primarily governed by the directing effects of the existing substituents. The phenoxy group at the C-2 position is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methanesulfonamido group, while having a lone pair on the nitrogen, acts as a deactivating group due to the strong electron-withdrawing nature of the sulfonyl group. This deactivating effect, combined with steric hindrance, disfavors substitution at the position ortho to it. Consequently, the incoming electrophile (NO₂⁺) is directed to the position para to the strongly activating phenoxy group, resulting in high selectivity for the 4-nitro product. acs.orgsmolecule.com

The influence of substituents on reaction rates is evident when comparing the reactivity of different derivatives. For example, a study on the chemical modifications of nimesulide revealed that the acylation of N-(4-amino-2-phenoxyphenyl)methanesulfonamide is significantly faster than the acylation of nimesulide itself. scielo.br This difference in reactivity can be attributed to the electronic nature of the substituent at the C-4 position. The amino group (-NH₂) is a strong activating group, increasing the nucleophilicity of the sulfonamide nitrogen and making it more susceptible to acylation. In contrast, the nitro group (-NO₂) in nimesulide is a strong deactivating group, which reduces the electron density on the aromatic ring and the sulfonamide nitrogen, thereby slowing down the acylation reaction. scielo.br

Kinetic studies on the nitration of N-(2-phenoxyphenyl)methanesulfonamide have provided quantitative insights into the reaction. Calorimetric experiments have been employed to determine the reaction kinetics, which are crucial for ensuring the safe and efficient operation of this highly exothermic process on an industrial scale. acs.orgresearchgate.net The reaction rate is dependent on the concentrations of both the substrate and nitric acid, as well as the reaction temperature. acs.org

The table below summarizes the influence of different substituents on the reactivity of the N-(2-phenoxyphenyl)methanesulfonamide scaffold in derivatization reactions.

Derivative Reaction Substituent at C-4 Effect on Reactivity Reference
N-(2-phenoxyphenyl)methanesulfonamideNitration-HThe phenoxy group at C-2 directs nitration to the C-4 position. acs.org
N-(4-nitro-2-phenoxyphenyl)methanesulfonamideAcylation of sulfonamide-NO₂The electron-withdrawing nitro group deactivates the molecule, leading to slower acylation. scielo.br
N-(4-amino-2-phenoxyphenyl)methanesulfonamideAcylation of sulfonamide-NH₂The electron-donating amino group activates the molecule, resulting in faster acylation. scielo.br

These findings underscore the critical role that substituents play in modulating the chemical reactivity of this compound and its derivatives, providing a basis for the rational design of synthetic strategies to access a diverse range of related compounds.

Derivatization and Analog Synthesis from 2 Phenoxymethyl Sulfonyl Aniline Core Structure

N-Substitution of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for derivatization, allowing for the introduction of a wide variety of substituents through amidation and alkylation reactions. ekb.egthieme-connect.com

N-alkylation of the sulfonamide can be achieved using various alkylating agents under different catalytic conditions. For instance, manganese-catalyzed N-alkylation using benzylic and primary aliphatic alcohols offers an efficient method for mono-N-alkylation. organic-chemistry.org This "borrowing hydrogen" approach involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide that is subsequently reduced. ionike.com Iron(II) chloride has also been demonstrated as an effective catalyst for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

Amidation reactions can also be performed on the sulfonamide nitrogen. For example, reaction with acyl chlorides can introduce acyl groups, forming N-acylsulfonamides. These reactions are often carried out in the presence of a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity. nih.gov

Table 1: Examples of N-Alkylation Reactions of Sulfonamides

Sulfonamide Reactant Alkylating Agent Catalyst System Product Reference
Aryl Sulfonamide Primary Alcohol Mn(I) PNP pincer complex Mono-N-alkylated Sulfonamide organic-chemistry.org
p-Toluene Sulfonamide Benzyl Alcohol FeCl2/K2CO3 N-benzyl-p-toluenesulfonamide ionike.com

This table is illustrative and based on general sulfonamide alkylation methodologies.

The synthesis of substituted sulfonamide analogs is a cornerstone of medicinal chemistry, as the sulfonamide group is present in numerous therapeutic agents. ekb.egthieme-connect.comnih.gov Starting from the 2-((Phenoxymethyl)sulfonyl)aniline core, a diverse library of analogs can be generated. The reaction of the primary sulfonamide with various sulfonyl chlorides in the presence of a base like pyridine (B92270) is a standard method for creating N-substituted sulfonamides. ekb.eg

Metal-catalyzed cross-coupling reactions have also emerged as powerful tools. For instance, copper-catalyzed N-arylation of sulfonamides with aryl boronic acids provides access to N-aryl sulfonamide derivatives in high yields. ekb.eg These methods allow for the introduction of complex aromatic and heteroaromatic systems onto the sulfonamide nitrogen, significantly expanding the chemical space available for exploration. nih.gov The resulting substituted sulfonamides often exhibit altered physical, chemical, and biological properties compared to the parent compound. acs.org

Modifications of the Phenoxy Aromatic Ring

The phenoxy ring provides another handle for structural modification, either through electrophilic substitution on the aromatic ring itself or through cross-coupling reactions.

The phenoxy group in this compound is an ether. The oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. ijrar.org Therefore, standard electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce functional groups onto the phenoxy ring. masterorganicchemistry.comlibretexts.org

For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com Halogenation can be performed with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. masterorganicchemistry.com The specific regioselectivity (ortho vs. para) will depend on steric hindrance and the precise reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenoxy Ring

Reaction Electrophile Expected Major Products
Nitration NO₂+ para-nitro, ortho-nitro derivatives
Bromination Br⁺ (from Br₂/FeBr₃) para-bromo, ortho-bromo derivatives

This table is based on general principles of electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to modify the phenoxy ring, particularly if it is pre-functionalized with a halide or triflate. rsc.org If a halogen atom is introduced onto the phenoxy ring via electrophilic substitution, it can then serve as a handle for various coupling reactions.

Suzuki Coupling: Reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base can form a new biaryl system.

Stille Coupling: This involves the coupling of an organostannane with an aryl halide.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling an aryl halide with an amine.

Alternatively, palladium-catalyzed C-H activation/functionalization can directly introduce new groups onto the phenoxy ring without prior halogenation. For example, palladium-catalyzed direct arylation of 2-aryloxypyrimidines has been reported, providing a method for synthesizing phenol (B47542) derivatives. acs.org Similar strategies could potentially be adapted for the phenoxy ring of this compound. acs.orgresearchgate.net

Functionalization of the Aniline (B41778) Aromatic Ring

The aniline ring is rich in electrons, making it susceptible to electrophilic attack. The amino group is a strong activating group and is ortho, para-directing. However, the presence of the bulky ortho sulfonamidomethyl group will sterically hinder one of the ortho positions. Therefore, electrophilic substitution is expected to occur primarily at the para and the other ortho position relative to the amine.

Furthermore, modern catalytic methods allow for selective C-H functionalization. Rhodium(II)-catalyzed C-H alkylation of aryl sulfonamides using an 8-aminoquinoline (B160924) directing group has been shown to achieve branch-selective ortho-C-H alkylation. nih.gov While this specific directing group is not present in the parent molecule, the principle of directed C-H activation could be applied by modifying the aniline nitrogen.

Visible-light photoredox catalysis offers a mild method for the sulfonylation of aniline derivatives with sulfinate salts, allowing for the introduction of additional sulfone groups. rsc.org This method is notable for its excellent functional group tolerance. rsc.org Additionally, metal-free strategies have been developed for introducing a primary sulfonamide group into electron-rich aromatic compounds like aniline derivatives. nih.gov

Synthesis of Hybrid Molecules Incorporating Heterocyclic Scaffolds

The core structure of this compound offers a versatile platform for the synthesis of novel hybrid molecules. These hybrid molecules integrate the foundational sulfonylaniline scaffold with various heterocyclic ring systems, a strategy often employed in medicinal chemistry to explore new chemical space and modulate biological activity. The primary site for derivatization on the this compound core is the reactive primary amino group, which can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. Additionally, the aromatic ring presents opportunities for substitution, further expanding the diversity of potential derivatives.

Research into the reactivity of structurally analogous 2-aminobenzenesulfonamides has illuminated several key synthetic pathways that can be extrapolated to the derivatization of the this compound core. These methodologies provide a roadmap for the rational design and synthesis of hybrid molecules incorporating a range of heterocyclic scaffolds.

One prominent approach involves the condensation of the 2-amino group with bifunctional reagents to construct new heterocyclic rings. For instance, the reaction of 2-aminobenzenesulfonamides with β-dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems. Similarly, reactions with reagents containing carbonyl and leaving groups can facilitate cyclization.

Another significant strategy is the diazotization of the primary amino group, followed by intramolecular cyclization. This classical transformation opens the door to the synthesis of benzotriazine-containing hybrids.

Furthermore, modern cross-coupling methodologies can be envisioned for the functionalization of the aromatic rings of the this compound core, allowing for the attachment of pre-formed heterocyclic moieties. While direct experimental data on the derivatization of this compound is not extensively documented in publicly available literature, the known reactivity of related 2-aminophenyl sulfones and anilines provides a strong basis for predicting successful synthetic routes.

The following table outlines potential hybrid molecules that could be synthesized from the this compound core, based on established synthetic protocols for analogous compounds.

Target Heterocyclic HybridPotential Synthetic PrecursorsReaction Type
Benzothiadiazine 1,1-dioxide derivativeThis compound, Aldehyde/KetoneOxidative Cyclization rsc.org
1,2,3-Benzothiatriazine-1,1(2H)-dioxide derivativeThis compound, Nitrous acidDiazotization and Cyclization rsc.org
Quinoline (B57606) derivative1-(2-Aminophenyl)propargyl alcohol derivative (synthetically derived from this compound)Ag(I)-catalyzed hydroamination/cycloaddition/ring expansion researchgate.net
Benzothiazole derivativeThis compound, Sulfur source, AldehydeOne-pot cyclization mdpi.com
Quinolone derivativeThis compound, Malonic acid derivativeGould-Jacobs reaction mdpi.com

Detailed Research Findings

While specific studies focusing exclusively on the derivatization of this compound are limited, a broader examination of the synthesis of related heterocyclic systems provides valuable insights.

The synthesis of benzothiadiazine 1,1-dioxides, for example, has been achieved through the condensation of 2-aminobenzenesulfonamides with various carbonyl compounds. beilstein-journals.org An iodine-mediated protocol has been developed for the synthesis of 3-acylbenzothiadiazine 1,1-dioxides from 2-aminobenzenesulfonamides and aromatic ketones. beilstein-journals.org This metal-free approach proceeds via a proposed iodination/Kornblum oxidation/annulation sequence and offers a pathway to a class of compounds that were previously difficult to access. beilstein-journals.org Such a method could potentially be adapted for the reaction of this compound with suitable keto-precursors to yield novel hybrid structures.

Furthermore, the synthesis of 1,2,3-benzothiatriazine-1,1(2H)-dioxide analogues from 2-aminobenzenesulfonamides highlights another avenue for derivatization. rsc.org A mild, one-pot method involving diazotization with a polymer-supported nitrite (B80452) reagent followed by cyclization has been reported. rsc.org This transformation is compatible with a range of functional groups, suggesting its applicability to the more complex this compound structure. rsc.org

The construction of quinoline rings, a common scaffold in pharmacologically active compounds, has been explored from 1-(2-aminophenyl)-propargyl alcohols. researchgate.net A silver(I)-catalyzed reaction sequence involving hydroamination, [2+3] cycloaddition, and an unusual ring expansion provides access to 3-sulfonylamino quinolines. researchgate.net By first converting the amino group of this compound to a propargyl alcohol, this methodology could be employed to generate quinoline-fused hybrids.

These examples from the literature, while not directly employing this compound as a starting material, provide a strong foundation for the future synthesis of a diverse array of heterocyclic hybrids based on this core structure. The reactivity of the amino and sulfonyl groups, as well as the potential for aromatic substitution, marks this compound as a promising building block for the development of novel and complex molecules.

Advanced Chemical Applications of 2 Phenoxymethyl Sulfonyl Aniline

Utilization in Multi-Step Organic Synthesis for Complex Molecular Architectures

The primary and most well-documented application of 2-((Phenoxymethyl)sulfonyl)aniline, also referred to in the literature as 2-phenoxymethanesulfonanilide or 2-benzene oxygen sulfonyl methane (B114726) aniline (B41778), is its role as a pivotal intermediate in the multi-step synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide (B1678887). nih.govgoogle.comrsc.orgnih.gov The synthesis of Nimesulide from this intermediate highlights the utility of this compound in constructing complex molecular architectures.

The synthesis of Nimesulide is a multi-step process that typically begins with the preparation of 2-phenoxy aniline. nih.gov This is followed by a key step involving the reaction of 2-phenoxy aniline with methanesulfonyl chloride to yield this compound. nih.govgoogle.comrsc.org This intermediate then undergoes a selective nitration reaction to introduce a nitro group at the para position of the aniline ring, resulting in the final product, Nimesulide. nih.govnih.gov

A typical synthetic pathway is outlined below:

StepStarting MaterialReagentsProductYield (%)
1o-ChloronitrobenzeneTriphenyl phosphate, Potassium hydroxide, Dimethyl formamide2-Phenoxy nitrobenzene90
22-Phenoxy nitrobenzeneIron powder, Acetic acid2-Phenoxy aniline84
32-Phenoxy anilineMethanesulfonyl chloride, Triethylamine (B128534), DichloromethaneThis compound 85
4This compound Nitric acid, Glacial acetic acidNimesulide85

This data is compiled from a study on a practical large-scale synthesis of Nimesulide. nih.gov

Various synthetic methods have been developed to optimize the production of this compound, reflecting its industrial importance. These methods often focus on improving yield, reducing reaction times, and employing less hazardous solvents. For instance, alternative solvents to pyridine (B92270), such as N,N-dimethylaniline, have been explored to mitigate environmental concerns and improve cost-effectiveness. rsc.org

Role in the Discovery and Development of Novel Chemical Reagents and Catalysts

While the sulfonamide and aniline moieties are present in a wide range of ligands and catalysts, specific research detailing the role of this compound in the discovery and development of novel chemical reagents and catalysts is not extensively available in the current scientific literature. The inherent chemical functionalities of the molecule, including the secondary sulfonamide and the phenoxy group, suggest potential for its use as a ligand for various metal catalysts. However, dedicated studies to explore and establish such applications for this particular compound are not prominently reported.

Contributions to Materials Science Research (e.g., precursors for functional polymers or smart materials)

There is currently a lack of specific research in the available literature on the contributions of this compound as a precursor for functional polymers or smart materials. While aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline, the specific use of this compound in this context has not been detailed. The presence of the bulky phenoxymethylsulfonyl group could potentially influence the polymerization process and the properties of the resulting polymer, but this remains an area for future investigation.

Exploration as a Probe for Chemical Reaction Mechanisms

The use of this compound as a specific probe to elucidate chemical reaction mechanisms is not a prominent feature in the current body of scientific research. While kinetic and mechanistic studies are frequently conducted on reactions involving aniline and its derivatives, there are no readily available studies that specifically employ this compound as a tool to investigate reaction pathways or intermediates. The structural complexity of the molecule could potentially offer unique insights in certain reaction systems, but this application has yet to be explored in depth.

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